Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate
Overview
Description
Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a cyclopentane ring, which is further connected to a carboxylate ester group. It is a valuable building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate involves several steps. One common synthetic route includes the reaction of cyclopentanone with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then esterified with methanol in the presence of a catalyst to form the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfone derivatives.
Common reagents used in these reactions include chlorosulfonic acid, methanol, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with molecular targets, such as enzymes or receptors, to exert their biological effects . The specific pathways involved depend on the nature of the derivatives and their interactions with the target molecules .
Comparison with Similar Compounds
Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate: This compound has a cyclobutane ring, which affects its chemical properties and reactivity compared to the cyclopentane derivative.
Methyl 2-(chlorosulfonyl)cycloheptane-1-carboxylate: The presence of a cycloheptane ring in this compound leads to unique reactivity and applications.
The uniqueness of this compound lies in its specific ring size and the presence of the chlorosulfonyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 2-chlorosulfonylcyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFYZSWSTCZCQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.